![molecular formula C25H24N2O B2532624 9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 886644-59-3](/img/structure/B2532624.png)

9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

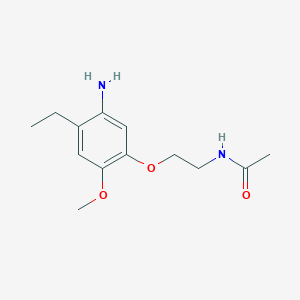

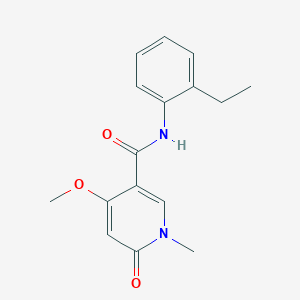

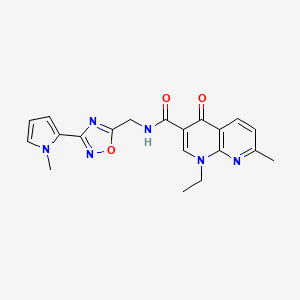

9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a useful research compound. Its molecular formula is C25H24N2O and its molecular weight is 368.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antiparasitic Activity : Tetrahydro-1-benzazepines, closely related to the queried compound, have been identified as potential antiparasitic drugs for treating diseases like Chagas disease and leishmaniasis, caused by Trypanosoma cruzi and Leishmania chagasi parasites, respectively. These findings highlight the compound's potential in the medical field for treating neglected tropical diseases (Macías et al., 2016).

Antimicrobial and Anti-Proliferative Activities : Derivatives of similar compounds have shown interesting biological properties, including antimicrobial and antiproliferative activities. This suggests the potential application of the compound in developing treatments for various infections and diseases (Mansour et al., 2020).

Synthesis and Characterization for Biological Activities : Various derivatives of naphthalene, a structural component of the queried compound, have been synthesized and characterized. These derivatives demonstrate diverse biological activities, which could be relevant in the context of drug discovery and development (Ergüntürk et al., 2017).

Chemical Studies on Related Compounds : Extensive chemical studies have been conducted on compounds structurally related to 9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one. These studies involve investigations into their conformations, reactions, and syntheses, providing a basis for understanding the chemical properties and potential applications of the compound (Kamada & Yamamoto, 1980).

Environmental Implications : Alkylnaphthalenes, components of the queried compound, have been studied for their reactions with atmospheric radicals. These studies provide insights into the environmental behavior of such compounds and their potential impact on air quality and pollution (Phousongphouang & Arey, 2002).

Mechanism of Action

Target of action

Benzodiazepine derivatives primarily target the gamma-aminobutyric acid (GABA) receptors in the central nervous system .

Mode of action

These compounds bind to the benzodiazepine binding site on GABA A receptors, enhancing the effect of GABA, an inhibitory neurotransmitter .

Biochemical pathways

By enhancing GABAergic inhibition, these compounds decrease neuronal excitability and produce a calming effect, which can be beneficial in conditions like anxiety .

Result of action

The enhancement of GABAergic activity results in sedative, hypnotic, anxiolytic, and muscle relaxant effects .

Action environment

Factors such as the individual’s metabolic rate, liver function, age, and concurrent medications can influence the action, efficacy, and stability of these compounds .

Biochemical Analysis

Biochemical Properties

The compound 3,3-Dimethyl-11-(2-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been found to exhibit antioxidant potential, as demonstrated by DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay . It has been shown to interact with the benzodiazepine binding site on GABAA receptors , which are ligand-gated ion channels involved in inhibitory neurotransmission in the central nervous system.

Cellular Effects

In cellular processes, 3,3-Dimethyl-11-(2-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to influence cell function by interacting with GABAA receptors . This interaction can modulate cell signaling pathways, potentially influencing gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 3,3-Dimethyl-11-(2-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects through binding interactions with biomolecules such as GABAA receptors . This binding can lead to changes in gene expression and can potentially influence enzyme activation or inhibition.

Dosage Effects in Animal Models

In animal models, the effects of 3,3-Dimethyl-11-(2-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one have been evaluated for their anxiolytic effect . The study revealed that this compound showed the best anxiolytic effect as compared to the standard drug diazepam even at an oral dose of 1.0 mg/Kg

Properties

IUPAC Name |

9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O/c1-25(2)14-21-23(22(28)15-25)24(27-20-10-6-5-9-19(20)26-21)18-12-11-16-7-3-4-8-17(16)13-18/h3-13,24,26-27H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDJVKCDDQVXKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC5=CC=CC=C5C=C4)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2532554.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2532561.png)